molecular formula C8H8N2O2 B1463471 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylpropanenitrile CAS No. 1240384-54-6

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylpropanenitrile

Cat. No.: B1463471
CAS No.: 1240384-54-6
M. Wt: 164.16 g/mol
InChI Key: NZEBCGFMZWESPO-UHFFFAOYSA-N
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Description

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylpropanenitrile is a synthetic compound featuring a maleimide (2,5-dioxopyrrolidinyl) group and a nitrile (cyano) functional group. The maleimide moiety enables thiol-reactive conjugation, commonly used in bioconjugation and drug delivery systems, while the nitrile group may participate in click chemistry or nucleophilic addition reactions.

Properties

IUPAC Name

2-(2,5-dioxopyrrol-1-yl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-8(2,5-9)10-6(11)3-4-7(10)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEBCGFMZWESPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related maleimide derivatives, focusing on molecular features, reactivity, and applications. Key examples include ADC1730, ADC1740, and RL-4340, which are antibody-drug conjugate (ADC) linkers described in recent literature ().

Table 1: Comparative Analysis of Maleimide-Containing Compounds

Compound Name Key Functional Groups Molecular Weight (g/mol) Primary Applications Reactivity Profile
Target Compound
2-(2,5-dioxo...2-methylpropanenitrile
Maleimide, nitrile ~193 (estimated) Bioconjugation, small-molecule drug delivery Thiol-selective (maleimide), nitrile-based click chemistry
ADC1730
(Mal-PhAc-Val-Ala-PAB)
Maleimide, peptide linker, amide 506.56 Antibody-drug conjugates (ADCs) Thiol conjugation (maleimide), protease-cleavable (Val-Ala)
ADC1740
(Mal-PhAc-Val-Ala-PAB-PNP)
Maleimide, peptide linker, carbonate 671.66 ADCs with self-immolative linkers Thiol conjugation, enzymatically cleavable
RL-4340
(Mal-PhAc-NHS)
Maleimide, NHS ester 328.28 Protein-surface modification Thiol conjugation (maleimide), amine-reactive (NHS ester)

Structural and Functional Differences

  • Maleimide Reactivity : All compounds share the maleimide group, enabling thiol-selective conjugation. However, the target compound lacks the peptide or ester linkages present in ADC1730, ADC1740, and RL-4340, which are critical for controlled drug release or protein binding .
  • Nitrile Group : The nitrile in the target compound distinguishes it from NHS esters (RL-4340) or peptide linkers (ADC1730/1740). Nitriles can undergo Staudinger ligation or serve as electrophiles in nucleophilic additions, offering orthogonal conjugation strategies .
  • Molecular Size : The target compound’s smaller size (~193 g/mol vs. 328–671 g/mol for others) may improve tissue penetration but reduce plasma stability due to faster renal clearance.

Research Findings and Trends

  • Bioconjugation Efficiency: Maleimide-thiol conjugates (e.g., ADC1730) achieve >90% coupling efficiency under mild conditions, but the target compound’s nitrile group may enable faster reactions in non-aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylpropanenitrile
Reactant of Route 2
Reactant of Route 2
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2-methylpropanenitrile

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